molecular formula C30H14 B090524 Dibenzo[bc,ef]coronene CAS No. 190-31-8

Dibenzo[bc,ef]coronene

Cat. No.: B090524
CAS No.: 190-31-8
M. Wt: 374.4 g/mol
InChI Key: YVVKYYLDAVMMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[bc,ef]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₄. It is composed of multiple fused benzene rings, forming a large, planar, and highly conjugated structure. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo[bc,ef]coronene can be synthesized through several methods, including:

    Cyclodehydrogenation: This method involves the cyclodehydrogenation of suitable precursors, such as polyphenylene dendrimers, under high-temperature conditions.

    Aromatic Coupling: Another approach involves the coupling of aromatic compounds using transition metal catalysts.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic chemistry and material science may lead to more efficient production methods in the future .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of this compound.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which dibenzo[bc,ef]coronene exerts its effects is primarily related to its electronic structure. The compound’s planar and conjugated nature allows for efficient electron delocalization, which can influence its reactivity and interactions with other molecules. In biological systems, this compound may interact with DNA, proteins, and other macromolecules through π-π stacking and other non-covalent interactions .

Comparison with Similar Compounds

Uniqueness of Dibenzo[bc,ef]coronene: this compound is unique due to its specific arrangement of benzene rings, which imparts distinct electronic properties and reactivity.

Properties

IUPAC Name

nonacyclo[16.12.0.02,15.03,12.04,29.05,10.06,27.021,30.023,28]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14/c1-3-17-13-19-11-9-15-7-8-16-10-12-20-14-18-4-2-6-22-21(5-1)23(17)29-27(19)25(15)26(16)28(20)30(29)24(18)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVKYYLDAVMMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C4C5=C(C=CC6=C5C7=C(C=C6)C=C8C=CC=C9C8=C7C4=C2C9=C1)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172448
Record name Dibenzo(bc,ef)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-31-8
Record name Dibenzo(bc,ef)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(bc,ef)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[bc,ef]coronene
Reactant of Route 2
Dibenzo[bc,ef]coronene
Reactant of Route 3
Dibenzo[bc,ef]coronene
Reactant of Route 4
Dibenzo[bc,ef]coronene
Reactant of Route 5
Dibenzo[bc,ef]coronene
Reactant of Route 6
Dibenzo[bc,ef]coronene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.